molecular formula C8H7BrN2 B1519783 5-bromo-4-methyl-1H-indazole CAS No. 1082041-34-6

5-bromo-4-methyl-1H-indazole

Cat. No.: B1519783
CAS No.: 1082041-34-6
M. Wt: 211.06 g/mol
InChI Key: QLQQQEUHPBMUCF-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the indazole ring. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the indazole derivative.

  • Transition Metal Catalyzed Reactions: Copper (II) acetate (Cu(OAc)2) can be used as a catalyst in the presence of oxygen to facilitate the formation of the indazole ring. This method is known for producing good to excellent yields.

  • Reductive Cyclization Reactions: These reactions involve the formation of C-N and N-N bonds without the need for a catalyst or solvent. This method is particularly useful for synthesizing 2H-indazoles.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthetic routes using transition metal catalysts and reductive cyclization methods. These methods are optimized for high yield and minimal byproduct formation.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using various oxidizing agents to introduce functional groups onto the indazole ring.

  • Reduction: Reduction reactions can be carried out to reduce the bromine atom or other functional groups present in the compound.

  • Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

  • Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Hydroxylated indazoles, nitroindazoles, and other oxidized derivatives.

  • Reduction Products: Reduced bromoindazoles and other reduced derivatives.

  • Substitution Products: Hydroxyindazoles, aminoindazoles, and other substituted derivatives.

Scientific Research Applications

5-Bromo-4-methyl-1H-indazole is widely used in scientific research due to its diverse biological activities. It has applications in:

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as hypertension and inflammation.

  • Industry: Employed in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

  • 4-Methylindazole: Lacks the bromine atom present in 5-bromo-4-methyl-1H-indazole.

  • 5-Bromoindazole: Lacks the methyl group present in this compound.

The uniqueness of this compound lies in its combination of bromine and methyl groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-bromo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQQQEUHPBMUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657117
Record name 5-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-34-6
Record name 5-Bromo-4-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methyl-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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